molecular formula C5H5NS B2555758 2-(Thietan-3-ylidene)acetonitrile CAS No. 61890-05-9

2-(Thietan-3-ylidene)acetonitrile

Cat. No.: B2555758
CAS No.: 61890-05-9
M. Wt: 111.16
InChI Key: YGQIAWYMABKWPN-UHFFFAOYSA-N
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Description

2-(Thietan-3-ylidene)acetonitrile is an organic compound with the molecular formula C5H5NS It is characterized by a thietane ring, which is a four-membered ring containing a sulfur atom, attached to an acetonitrile group

Scientific Research Applications

2-(Thietan-3-ylidene)acetonitrile has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Thietan-3-ylidene)acetonitrile typically involves the reaction of thietane derivatives with acetonitrile under specific conditions. One common method includes the use of a base to deprotonate the thietane, followed by nucleophilic substitution with acetonitrile . The reaction conditions often require controlled temperatures and the presence of a suitable solvent to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling reactive intermediates and solvents.

Chemical Reactions Analysis

Types of Reactions

2-(Thietan-3-ylidene)acetonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(Thietan-3-ylidene)acetonitrile involves its interaction with various molecular targets. The thietane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The nitrile group can also participate in nucleophilic addition reactions, forming covalent bonds with target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of these functional groups allows for a wide range of chemical transformations and applications in various fields of research .

Properties

IUPAC Name

2-(thietan-3-ylidene)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NS/c6-2-1-5-3-7-4-5/h1H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGQIAWYMABKWPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC#N)CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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